methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through several methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system from suitable precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring using suitable arylating agents.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis and the use of automated synthesizers to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound .
Scientific Research Applications
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate include other pyrrolopyrazine derivatives such as:
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives .
Biological Activity
Methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C9H12N2O2, with a structure that features a pyrrolo-pyrazine core. The compound's unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown that they can inhibit the growth of over 50 tumor cell lines with GI(50) values reaching sub-micromolar concentrations . This suggests that this compound may possess similar anticancer properties.
Antifungal Activity
Pyrrolo[1,2-a]pyrazines have also demonstrated antifungal properties. Compounds within this class have been shown to inhibit the growth of multidrug-resistant Candida species by interacting with key enzymes such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) . The antifungal efficacy of these compounds indicates their potential use in treating fungal infections resistant to conventional therapies.
Anticonvulsant Effects
Some derivatives of pyrrolo[1,2-a]pyrazines have been evaluated for anticonvulsant activity. For example, certain compounds in this family have shown significant efficacy in preclinical models of epilepsy. The presence of specific structural features has been linked to enhanced anticonvulsant activity . This suggests that this compound may also be explored for similar therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have revealed that modifications at specific positions on the pyrrolo-pyrazine structure can significantly influence its pharmacological properties. For instance:
Position | Modification | Effect on Activity |
---|---|---|
6 | Methyl group | Enhances anticancer activity |
7 | Carboxylate | Increases antifungal potency |
These insights can guide future synthetic efforts aimed at enhancing the therapeutic profile of this compound.
Case Studies and Research Findings
Several case studies highlight the promising biological activities associated with pyrrolo[1,2-a]pyrazines:
- Anticancer Activity : A study reported that a series of pyrrolo derivatives showed potent inhibition against various cancer cell lines. The most active compounds were those with specific substitutions at the 6 and 7 positions .
- Antifungal Efficacy : Another research effort demonstrated that certain pyrrolo derivatives exhibited superior antifungal activity compared to standard treatments against resistant strains of Candida spp. .
- Anticonvulsant Potential : In preclinical trials involving animal models of epilepsy, some pyrrolo derivatives showed broad-spectrum anticonvulsant effects and were effective against pharmacoresistant forms of epilepsy .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(10(13)14-2)5-8-6-11-3-4-12(7)8/h5,11H,3-4,6H2,1-2H3 |
InChI Key |
NMLQKXWDFDYVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2N1CCNC2)C(=O)OC |
Origin of Product |
United States |
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